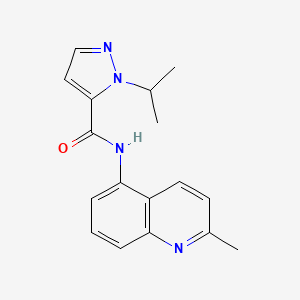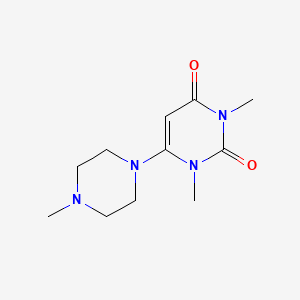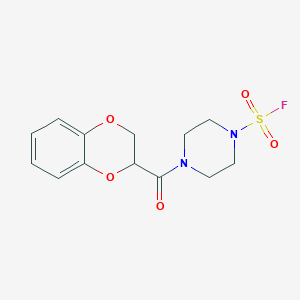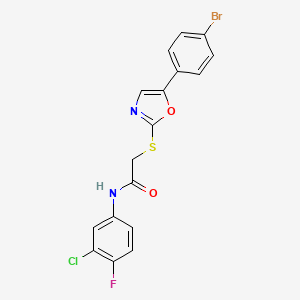
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in a variety of cellular processes, including embryonic development, tissue homeostasis, and stem cell maintenance. In
Applications De Recherche Scientifique
Antitubercular Applications
Research on derivatives similar to the query compound, such as 2-isonicotinoylhydrazinecarboxamide, demonstrates significant in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest that structural analogs of "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" could offer promising leads for new anti-TB compounds with enhanced efficacy and reduced cytotoxicity, highlighting the potential for developing novel therapeutics in the fight against tuberculosis (Asif, 2014).
Neurodegenerative Disease Treatment
Isoquinoline derivatives, including those structurally similar to the query compound, have been explored for their pharmacological importance in treating neurodegenerative diseases. Such compounds exhibit a range of biological activities, including anti-Parkinsonism, anti-tumoral, and anti-Alzheimer's, offering a valuable chemical scaffold for the development of novel central nervous system (CNS) acting drugs (Danao et al., 2021). Additionally, pyrazoline-containing compounds have been highlighted for their neuroprotective properties, potentially useful in managing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in these conditions (Ahsan et al., 2022).
Antimicrobial and Anti-biofilm Activities
Research into compounds with similar frameworks, such as carvacrol, which shares a methyl group and aromatic characteristics with the query compound, demonstrates potent antimicrobial and anti-biofilm activities. These properties suggest potential applications in preventing and treating infections caused by biofilm-forming pathogens, thereby contributing to the development of new anti-infective materials (Marchese et al., 2018).
Cancer Research
The structural motifs present in "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" are reminiscent of those in various isoquinoline and pyrazoline derivatives, which have been explored for their anticancer properties. These compounds are studied for their roles in inhibiting tumor growth and proliferation, suggesting that similar structures could be synthesized and tested for anticancer activities, thereby enriching the arsenal of chemotherapeutic agents (Abbas et al., 2021).
Propriétés
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZRTBXXKUABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)


![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)
